molecular formula C10H13N3O B605271 1H-Indazol-6-ol, 1-(2-aminopropyl)- CAS No. 362512-40-1

1H-Indazol-6-ol, 1-(2-aminopropyl)-

Cat. No.: B605271
CAS No.: 362512-40-1
M. Wt: 191.23 g/mol
InChI Key: WBYHTZYHAFNBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AL 34662 involves the preparation of 1-((S)-2-aminopropyl)-1H-indazol-6-ol. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of AL 34662 would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for efficient and scalable synthesis, as well as purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized to obtain AL 34662 .

Mechanism of Action

AL 34662 exerts its effects by selectively activating serotonin-2A receptors. These receptors are G protein-coupled receptors that, when activated, lead to the mobilization of intracellular calcium ions. This increase in intracellular calcium triggers a cascade of signaling events that ultimately result in the reduction of intra-ocular pressure . The peripheral selectivity of AL 34662 ensures that it does not cross the blood-brain barrier, thereby avoiding central nervous system effects such as hallucinations .

Comparison with Similar Compounds

  • AAZ-A-154
  • AL-38022A
  • Ro60-0175
  • SCHEMBL5334361
  • VER-3323
  • YM-348

Comparison: AL 34662 is unique among serotonin-2A receptor agonists due to its peripheral selectivity. Unlike other compounds that may cross the blood-brain barrier and cause central nervous system effects, AL 34662 is designed to act only in peripheral tissues. This makes it particularly suitable for the treatment of conditions like glaucoma, where central effects are undesirable .

Biological Activity

1H-Indazol-6-ol, 1-(2-aminopropyl)-, also known as AL-34662, is a synthetic compound recognized for its significant biological activity, particularly as a selective agonist for the serotonin 5-HT2A receptor. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, especially in treating ocular conditions like glaucoma.

Chemical Structure and Properties

1H-Indazol-6-ol, 1-(2-aminopropyl)- has the following chemical characteristics:

  • Chemical Formula : C₁₀H₁₃N₃O
  • Molecular Weight : 189.23 g/mol
  • Structure : It features an indazole core with a hydroxyl group at the 6-position and an (S)-2-aminopropyl substituent.

This structure contributes to its selectivity and potency as a peripheral 5-HT2 receptor agonist.

The primary mechanism through which AL-34662 exerts its effects is by activating the 5-HT2A receptors located in peripheral tissues, particularly in the eye. Upon binding to these receptors, it initiates a cascade of intracellular signaling that leads to:

  • Increased intracellular calcium mobilization : This is crucial for various physiological responses.
  • Relaxation of the ciliary muscle : This action reduces intraocular pressure (IOP), which is vital for managing conditions like glaucoma.

The compound has demonstrated an effective concentration (EC50) of approximately 42.7 nM and a maximum efficacy (Emax) of about 89%, indicating strong receptor activation .

Ocular Hypertension and Glaucoma Treatment

Research has shown that AL-34662 significantly lowers IOP in animal models. In conscious ocular hypertensive monkeys, it achieved a reduction of approximately 33% (−13 mmHg) in IOP, suggesting its potential as a therapeutic agent for glaucoma . The selectivity for peripheral receptors minimizes central nervous system side effects commonly associated with other serotonergic agents.

Comparison with Other Compounds

The following table summarizes key features of AL-34662 compared to other related compounds:

Compound NameEC50 (nM)Emax (%)Mechanism of ActionSelectivity
1H-Indazol-6-ol, 1-(2-aminopropyl)- 42.789Agonist at peripheral 5-HT2A receptorsHigh for 5-HT2A over CNS effects
Alpha-methyltryptamineVariesVariesCentral nervous system activityBroad CNS effects
5-HydroxytryptamineVariesVariesDirect serotonergic activityNon-selective

This comparison highlights the unique profile of AL-34662 in terms of selectivity and efficacy .

Research Findings and Case Studies

Several studies have focused on the biological activity of AL-34662:

  • In Vivo Studies : Demonstrated significant reductions in IOP in animal models, supporting its potential use in clinical settings for glaucoma treatment.
  • Safety Profile : Unlike many other serotonergic agents that cross the blood-brain barrier and may cause central side effects, AL-34662's peripheral action suggests a safer profile for ocular applications .
  • Synthetic Pathways : Recent advancements in synthesis have improved yield and environmental impact using catalytic methods .

Properties

IUPAC Name

1-(2-aminopropyl)indazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7(11)6-13-10-4-9(14)3-2-8(10)5-12-13/h2-5,7,14H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYHTZYHAFNBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(C=CC(=C2)O)C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299995
Record name 1-(2-Aminopropyl)-1H-indazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362512-40-1
Record name 1-(2-Aminopropyl)-1H-indazol-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362512-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Aminopropyl)-1H-indazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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